molecular formula C11H11N3O2 B1321586 1-(3-Methoxyphenyl)-2-(1,2,4-triazol-1-yl)ethanone CAS No. 89082-06-4

1-(3-Methoxyphenyl)-2-(1,2,4-triazol-1-yl)ethanone

Cat. No.: B1321586
CAS No.: 89082-06-4
M. Wt: 217.22 g/mol
InChI Key: DINCHDZKCLOPQM-UHFFFAOYSA-N
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Description

1-(3-Methoxyphenyl)-2-(1,2,4-triazol-1-yl)ethanone is an organic compound that features a methoxyphenyl group and a triazole ring. Compounds with these functional groups are often of interest due to their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxyphenyl)-2-(1,2,4-triazol-1-yl)ethanone typically involves the following steps:

    Formation of the Ethanone Backbone: This can be achieved through the Friedel-Crafts acylation of 3-methoxybenzene with an appropriate acyl chloride.

    Introduction of the Triazole Ring: The triazole ring can be introduced via a cyclization reaction involving hydrazine derivatives and acyl chlorides.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxyphenyl)-2-(1,2,4-triazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: 1-(3-Hydroxyphenyl)-2-(1,2,4-triazol-1-yl)ethanone.

    Reduction: 1-(3-Methoxyphenyl)-2-(1,2,4-triazol-1-yl)ethanol.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Potential use as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-Methoxyphenyl)-2-(1,2,4-triazol-1-yl)ethanone would depend on its specific application. For example, if it exhibits antimicrobial activity, it might inhibit the growth of bacteria by interfering with cell wall synthesis or protein function. The triazole ring is known to interact with various biological targets, potentially disrupting enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Methoxyphenyl)-2-(1,2,3-triazol-1-yl)ethanone: Similar structure but with a different triazole isomer.

    1-(3-Methoxyphenyl)-2-(1,2,4-triazol-1-yl)propanone: Similar structure but with an additional carbon in the ethanone chain.

Uniqueness

1-(3-Methoxyphenyl)-2-(1,2,4-triazol-1-yl)ethanone is unique due to the specific positioning of the triazole ring and the methoxy group, which can influence its chemical reactivity and biological activity.

Properties

IUPAC Name

1-(3-methoxyphenyl)-2-(1,2,4-triazol-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-16-10-4-2-3-9(5-10)11(15)6-14-8-12-7-13-14/h2-5,7-8H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DINCHDZKCLOPQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CN2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50612091
Record name 1-(3-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50612091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89082-06-4
Record name 1-(3-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50612091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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